3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Description
3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C10H7FN4 It is characterized by the presence of a fluorine atom, a triazole ring, and a benzonitrile group
Properties
IUPAC Name |
3-fluoro-4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-10-3-8(4-12)1-2-9(10)5-15-7-13-6-14-15/h1-3,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTQLSOPBOQQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzonitrile and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate or sodium hydride to deprotonate the triazole.
Coupling Reaction: The deprotonated triazole is then coupled with 3-fluorobenzonitrile using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a palladium catalyst.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the most notable applications of 3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is in the development of antifungal agents. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal drugs like fluconazole. Research indicates that modifications to the triazole ring can enhance antifungal potency and selectivity against various fungal pathogens .
Cancer Treatment
The compound has also been investigated for its potential in cancer therapy. It has been shown to modulate protein kinase activity, which plays a crucial role in cell proliferation and survival. By targeting specific kinases involved in tumor growth, this compound could serve as a lead compound for developing new anticancer drugs .
Materials Science
Coordination Complexes
In materials science, this compound has been used as a ligand in the formation of coordination complexes with transition metals. For instance, cadmium(II) complexes formed with this ligand exhibit interesting structural properties and potential applications in catalysis and photonics. The crystal structures reveal significant π-stacking interactions between the triazole and benzene rings, which contribute to the stability and functionality of these materials .
Chemical Synthesis
Synthesis of Derivatives
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization, leading to a variety of new compounds with potential biological activities. For example, derivatives can be synthesized by modifying the benzonitrile or triazole portions to enhance specific properties or activities relevant to pharmacology or materials science .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-chloro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
Uniqueness
3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Biological Activity
3-Fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, particularly in cancer treatment.
- Molecular Formula : C10H7FN4
- Molecular Weight : 202.19 g/mol
- CAS Number : 61728547 .
Biological Activity
The biological activity of this compound is primarily attributed to its role as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of hormone-dependent cancers, particularly breast cancer in postmenopausal women.
Aromatase inhibitors work by blocking the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This is significant because many breast cancers are driven by estrogen. The compound's structural similarity to other known aromatase inhibitors enhances its potential efficacy against estrogen-dependent tumors .
Case Studies and Research Findings
Several studies have investigated the efficacy of related compounds and their mechanisms:
- Aromatase Inhibition :
-
Cytotoxicity Against Cancer Cell Lines :
- Research has shown that triazole-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated IC50 values indicating potent activity against MCF-7 and MDA-MB-231 breast cancer cells . This suggests that this compound may possess similar properties.
- Apoptosis Induction :
Comparative Analysis with Other Compounds
To better understand the potential of this compound, a comparison with other known aromatase inhibitors is essential:
| Compound Name | Mechanism | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Letrozole | Aromatase Inhibitor | 0.67 | Breast Cancer |
| Anastrozole | Aromatase Inhibitor | 0.5 | Breast Cancer |
| 3-Fluoro... | Aromatase Inhibitor (proposed) | TBD | Breast Cancer |
Q & A
Q. What synthetic routes are commonly employed for 3-fluoro-4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, and how do reaction conditions affect yield and purity?
A regioselective synthesis involves reacting α-bromo-4-fluorobenzonitrile with the sodium salt of 1H-1,2,4-triazole in dimethylformamide (DMF) at 25–80°C. Temperature optimization is critical: higher temperatures (e.g., 80°C) accelerate reaction rates but may reduce regioselectivity. Solvent choice (e.g., DMF) ensures solubility of intermediates, while post-reaction crystallization in ethyl acetate or isopropyl ether enhances purity by leveraging differential solubility .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 19F-NMR and 13C-NMR : Essential for confirming fluorine substitution and carbon backbone structure, respectively (e.g., 19F chemical shifts near -110 ppm for aromatic fluorine) .
- X-ray crystallography : Resolves stereochemistry and crystal packing; SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting nitrile (-CN) and triazole groups .
Q. How is this compound utilized in synthesizing aromatase inhibitors like Letrozole?
The compound serves as a key intermediate in Letrozole synthesis. Its benzonitrile moiety reacts with 4-bromobenzyl bromide to form a triazole-linked scaffold. The fluorine substituent enhances metabolic stability by reducing oxidative degradation, critical for in vivo efficacy. Radiolabeled analogs (e.g., [11C]-cyano derivatives) enable positron emission tomography (PET) studies to track pharmacokinetics .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software address challenges in structural determination?
SHELXD (for phase problem resolution) and SHELXL (for refinement) are robust for handling high-resolution or twinned data. For this compound, hydrogen bonding between the triazole N-atoms and fluorine substituents can be precisely mapped. Disorder in the triazole ring, if present, is resolved using PART instructions in SHELXL to model alternative conformations .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., aromatase inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration). Normalize data using reference inhibitors (e.g., Letrozole controls) and validate purity via HPLC (>98%). Structural analogs (e.g., 4-chlorobenzonitrile derivatives) can clarify substituent effects on activity .
Q. How do solvent choices impact crystallization and purification?
Ethyl acetate and isopropyl ether are optimal for fractional crystallization due to their polarity gradients. For example, this compound exhibits lower solubility in isopropyl ether, enabling high-purity recovery (≥99% by GC-MS). Solvent dielectric constants (ε) correlate with separation efficiency: ε = 4.3 for ethyl acetate vs. 3.9 for isopropyl ether .
Q. What computational approaches elucidate structure-activity relationships (SAR)?
- Density functional theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., triazole N-atoms as H-bond acceptors).
- Molecular docking : Simulates binding to aromatase (PDB: 3EQM), highlighting hydrophobic interactions between the fluorine atom and Phe221 residue .
- ADMET prediction : Models logP (≈2.1) and aqueous solubility (≈0.5 mg/mL) to prioritize derivatives with improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
